

Application Notes and Protocols for the NMR Characterization of Isocolumbin

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Compound of Interest		
Compound Name:	Isocolumbin	
Cat. No.:	B15589706	Get Quote

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Introduction

Isocolumbin, a clerodane diterpene lactone, is a natural product isolated from various plant species, including Tinospora cordifolia and Chasmanthera dependens. It is an isomer of columbin and has garnered interest for its potential pharmacological activities. The precise structural elucidation of **isocolumbin** is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.

This document provides detailed application notes and experimental protocols for the complete NMR characterization of **isocolumbin**. It includes tabulated ¹H and ¹³C NMR data, and a guide to the interpretation of 2D NMR spectra (COSY, HSQC, and HMBC) for its full structural assignment.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for **isocolumbin**, recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Spectroscopic Data for Isocolumbin (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	5.38	d	11.5
2	2.05	m	
3	1.65	m	
4	3.01	dd	11.5, 4.5
6α	2.55	dd	14.0, 4.0
6β	2.35	m	
7α	1.80	m	_
7β	1.55	m	_
8	2.85	m	_
10	2.15	m	
12	4.75	d	8.5
14	6.35	t	1.0
15	7.38	t	1.5
16	7.25	br s	
19-CH₃	1.05	d	6.5
20-CH₃	0.95	S	

Table 2: ¹³C NMR Spectroscopic Data for Isocolumbin (125 MHz, CDCl₃)



Position	δC (ppm)	DEPT
1	70.8	СН
2	35.5	СН
3	25.8	CH ₂
4	45.2	СН
5	43.1	С
6	36.8	CH ₂
7	28.7	CH ₂
8	48.5	СН
9	46.2	С
10	38.9	СН
11	125.4	С
12	175.2	С
13	125.8	С
14	108.2	СН
15	143.5	СН
16	138.7	СН
17	170.5	С
18	17.2	CH₃
19	15.8	CH₃
20	22.5	СНз

Experimental Protocols Sample Preparation



- Compound Isolation: Isocolumbin should be isolated and purified from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity (>95%).
- Sample Preparation for NMR:
 - Weigh approximately 5-10 mg of purified isocolumbin.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

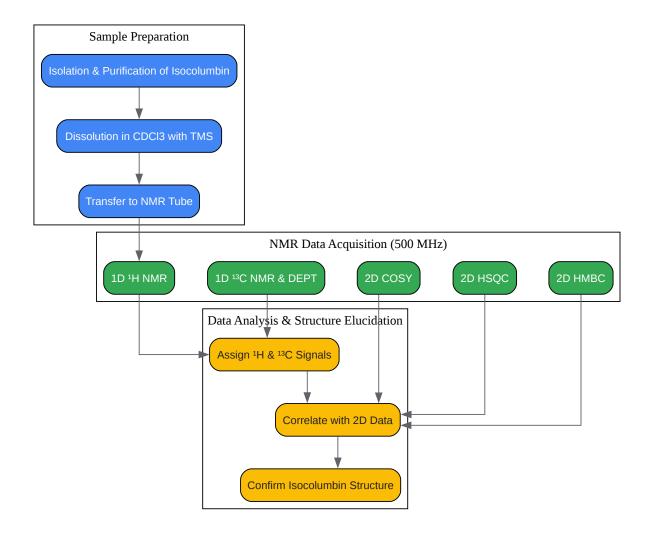
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.



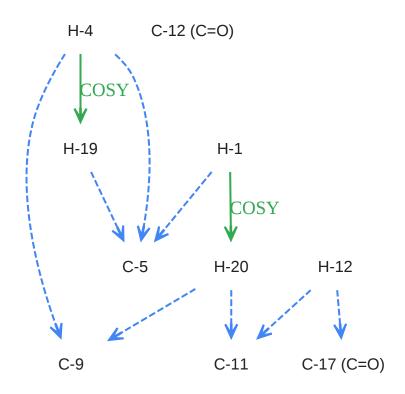
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups. This information is crucial for the correct assignment of carbon signals.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is essential for connecting different spin systems and elucidating the complete carbon skeleton.

Mandatory Visualization Experimental Workflow for NMR Characterization









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